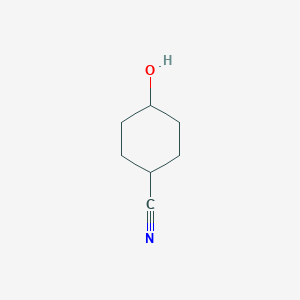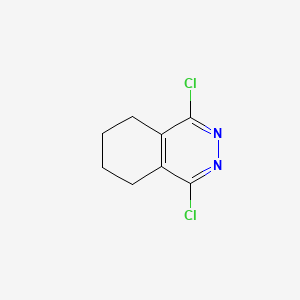
6-Méthyl-1H-indazole
Vue d'ensemble
Description
6-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a methyl group at the sixth position of the indazole ring distinguishes 6-Methyl-1H-indazole from other indazole derivatives
Applications De Recherche Scientifique
6-Methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: 6-Methyl-1H-indazole derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
Target of Action
6-Methyl-1H-indazole is a heterocyclic compound that has been studied for its potential medicinal applications Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of kinases, which can disrupt cell signaling pathways and potentially halt the progression of diseases such as cancer .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can disrupt these pathways and lead to downstream effects such as the halting of disease progression .
Result of Action
For instance, some indazole derivatives have been found to inhibit the activity of kinases, which can disrupt cell signaling pathways and potentially halt the progression of diseases such as cancer .
Analyse Biochimique
Biochemical Properties
6-Methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit anti-inflammatory, antimicrobial, and anticancer activities . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, 6-Methyl-1H-indazole has shown interactions with proteins involved in cell signaling pathways, contributing to its therapeutic potential.
Cellular Effects
The effects of 6-Methyl-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Methyl-1H-indazole has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment.
Molecular Mechanism
At the molecular level, 6-Methyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, the inhibition of cyclooxygenase-2 (COX-2) by 6-Methyl-1H-indazole results in decreased production of inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-indazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-Methyl-1H-indazole remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6-Methyl-1H-indazole in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 6-Methyl-1H-indazole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the biological activity of the parent compound. The effects of 6-Methyl-1H-indazole on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 6-Methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. Understanding the transport and distribution of 6-Methyl-1H-indazole is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-Methyl-1H-indazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Methyl-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization to other organelles, such as mitochondria, may also impact cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-methylphenylhydrazine with formic acid or its derivatives. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.
Industrial Production Methods: In industrial settings, the production of 6-Methyl-1H-indazole often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of 6-Methyl-1H-indazole.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 6-Methyl-1H-indazole.
Comparaison Avec Des Composés Similaires
1H-Indazole: The parent compound without the methyl group.
5-Methyl-1H-indazole: A similar compound with the methyl group at the fifth position.
7-Methyl-1H-indazole: A similar compound with the methyl group at the seventh position.
Comparison: 6-Methyl-1H-indazole is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to 1H-indazole, the presence of the methyl group can enhance lipophilicity and potentially improve membrane permeability. The position of the methyl group also affects the compound’s ability to undergo specific chemical reactions, making it a valuable scaffold for the development of new therapeutic agents.
Propriétés
IUPAC Name |
6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPHXCOTBASBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505278 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-24-8 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


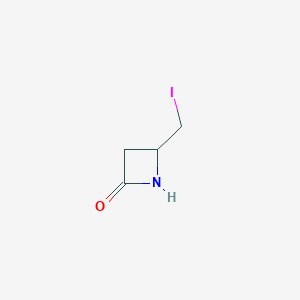
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

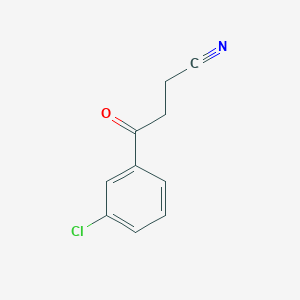
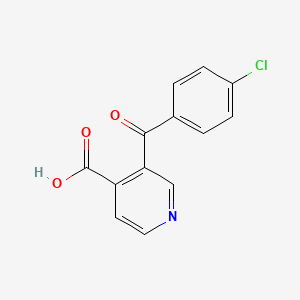
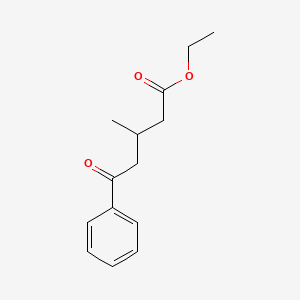
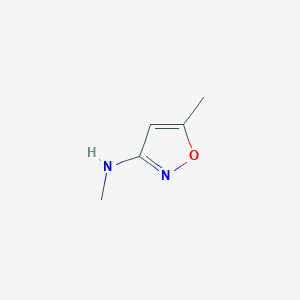
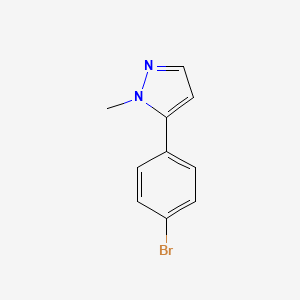
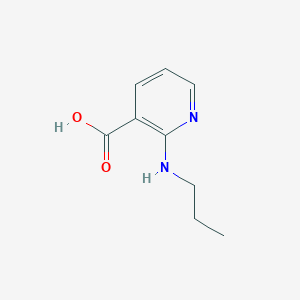

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)

